molecular formula C21H26N2O6 B11050359 N-[3-(butanoylamino)-4-methoxyphenyl]-3,4,5-trimethoxybenzamide

N-[3-(butanoylamino)-4-methoxyphenyl]-3,4,5-trimethoxybenzamide

Cat. No.: B11050359
M. Wt: 402.4 g/mol
InChI Key: RDQDTZHFAGCACO-UHFFFAOYSA-N
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Description

N-[3-(butanoylamino)-4-methoxyphenyl]-3,4,5-trimethoxybenzamide is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups and an amide linkage. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(butanoylamino)-4-methoxyphenyl]-3,4,5-trimethoxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4,5-trimethoxybenzoic acid and 3-amino-4-methoxybenzoic acid.

    Amide Formation: The 3-amino-4-methoxybenzoic acid is first reacted with butanoyl chloride in the presence of a base such as triethylamine to form the butanoylamino derivative.

    Coupling Reaction: The butanoylamino derivative is then coupled with 3,4,5-trimethoxybenzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Scaling Up: Using larger reaction vessels and continuous flow reactors.

    Purification: Employing techniques such as recrystallization, column chromatography, or HPLC (High-Performance Liquid Chromatography) to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(butanoylamino)-4-methoxyphenyl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) in tetrahydrofuran (THF).

    Substitution: Sodium hydride (NaH) or sodium methoxide (NaOMe) in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of new aromatic compounds with different substituents.

Scientific Research Applications

N-[3-(butanoylamino)-4-methoxyphenyl]-3,4,5-trimethoxybenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[3-(butanoylamino)-4-methoxyphenyl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple methoxy groups and amide linkage allow it to form hydrogen bonds and hydrophobic interactions with these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(butanoylamino)-4-methylphenyl]-3,4,5-trimethoxybenzamide
  • N-[3-(butanoylamino)-4-ethoxyphenyl]-3,4,5-trimethoxybenzamide
  • N-[3-(butanoylamino)-4-hydroxyphenyl]-3,4,5-trimethoxybenzamide

Uniqueness

N-[3-(butanoylamino)-4-methoxyphenyl]-3,4,5-trimethoxybenzamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of multiple methoxy groups and the butanoylamino moiety provide distinct chemical properties that can be exploited in various applications.

This compound’s unique structure and properties make it a valuable subject of study in multiple scientific disciplines, offering potential for new discoveries and applications.

Properties

Molecular Formula

C21H26N2O6

Molecular Weight

402.4 g/mol

IUPAC Name

N-[3-(butanoylamino)-4-methoxyphenyl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C21H26N2O6/c1-6-7-19(24)23-15-12-14(8-9-16(15)26-2)22-21(25)13-10-17(27-3)20(29-5)18(11-13)28-4/h8-12H,6-7H2,1-5H3,(H,22,25)(H,23,24)

InChI Key

RDQDTZHFAGCACO-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=C(C=CC(=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)OC

Origin of Product

United States

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